molecular formula C12H8N2OS B8668887 4-phenylthieno[2,3-d]pyridazin-7(6H)-one

4-phenylthieno[2,3-d]pyridazin-7(6H)-one

Cat. No.: B8668887
M. Wt: 228.27 g/mol
InChI Key: RKHYUEMVXWPYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenylthieno[2,3-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C12H8N2OS and its molecular weight is 228.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8N2OS

Molecular Weight

228.27 g/mol

IUPAC Name

4-phenyl-6H-thieno[2,3-d]pyridazin-7-one

InChI

InChI=1S/C12H8N2OS/c15-12-11-9(6-7-16-11)10(13-14-12)8-4-2-1-3-5-8/h1-7H,(H,14,15)

InChI Key

RKHYUEMVXWPYMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C3=C2C=CS3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 3-benzoylthiophene-2-carboxylic acid (1.00 g, 4.31 mmol) and EtOH (15 mL) was added hydrazine (1.35 ml, 43.1 mmol). A water condenser was attached to the reaction flask and the mixture was heated to reflux under nitrogen for 3.5 hours. The reaction was cooled to RT, the resulting solids filtered and washed with water, and dried to yield 4-phenylthieno[2,3-d]pyridazin-7(6H)-one as a white solid. MS m/z=229 [M+1]+. Calc'd for C12H8N2OS: 228.27.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-benzoylthiophene-2-carboxylic acid (0.497 g, 2.14 mmol) (Alfa Aesar) and hydrazine hydrate (0.50 mL, 8.8 mmol) in EtOH (6 mL) was stirred at 85° C. for 4 hours, concentrated, and azeotroped with toluene to give the title compound (0.50 g, 2.2 mmol) as a tan solid. 1H NMR (300 MHz, DMSO-d6) δ 8.28 (d, 1H), 7.69-7.75 (m, 2H), 7.51-7.59 (m, 4H).
Quantity
0.497 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

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